4-(4-氨基羰基哌啶-1-基)-3-硝基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

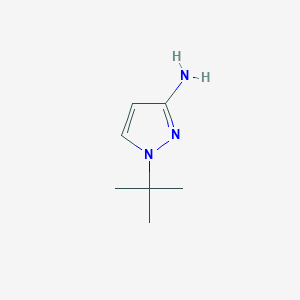

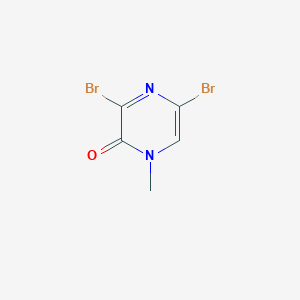

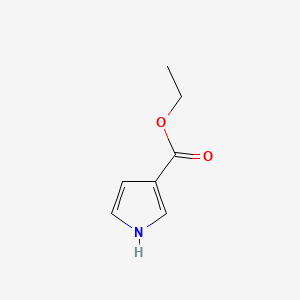

“4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoic acid” is a chemical compound with the molecular formula C14H18N2O3 . It is an impurity of Revefenacin , which is a long-acting muscarinic receptor antagonist .

Molecular Structure Analysis

The molecular weight of “4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoic acid” is 262.3 . The structure consists of a benzoic acid group attached to a carbamoylpiperidin-1-yl group .Physical And Chemical Properties Analysis

“4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoic acid” is a solid substance that is white to off-white in color . It has a melting point of 250 - 253°C and is slightly soluble in water and methanol when heated and sonicated .科学研究应用

降解过程的 LC-MS/MS 研究

一项研究重点关注尼替西农的降解过程,尼替西农是一种具有硝基苯甲酸成分的化合物,类似于 4-(4-氨基羰基哌啶-1-基)-3-硝基苯甲酸。该研究采用 LC-MS/MS 分析了尼替西农在各种条件下的稳定性和降解产物。研究结果表明,尼替西农的稳定性随着溶液 pH 值的升高而增加,突出了该化合物在生理 pH 值下降解为稳定产物。这项研究可能意味着硝基苯甲酸的衍生物,包括 4-(4-氨基羰基哌啶-1-基)-3-硝基苯甲酸,可能表现出与其药理或环境行为相关的特定稳定性和降解途径 (Barchańska 等人,2019)。

光敏保护基团

对光敏保护基团的研究,包括硝基苄基和硝基苯基化合物,提供了硝基苯甲酸衍生物在合成化学中的应用见解。此类化合物可用于开发光敏保护基团,这些保护基团可以在特定条件下裂解,可能与包括 4-(4-氨基羰基哌啶-1-基)-3-硝基苯甲酸在内的化合物的合成和受控释放有关 (Amit 等人,1974)。

抗氧化活性的分析方法

用于测定抗氧化活性的分析方法的综述涵盖了 ORAC 和 FRAP 等测试,这些测试通过氢原子转移或电子转移机制评估化合物的抗氧化潜力。这项研究与了解如何评估硝基苯甲酸衍生物(可能包括 4-(4-氨基羰基哌啶-1-基)-3-硝基苯甲酸)的抗氧化特性有关,这在制药和食品科学中很重要 (Munteanu & Apetrei,2021)。

作用机制

Target of Action

The primary target of 4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoic acid, also known as Revefenacin , is the muscarinic acetylcholine receptor (mAChR) . This receptor plays a crucial role in the nervous system, mediating various physiological responses such as bronchoconstriction and mucus secretion in the respiratory system .

Mode of Action

Revefenacin acts as a long-acting muscarinic antagonist (LAMA) . It binds to the mAChR, blocking the action of acetylcholine, a neurotransmitter that would normally bind to these receptors and cause bronchoconstriction . Revefenacin has a high affinity for the hM3 receptor subtype and dissociates significantly slower from the hM3 compared to the hM2 mAChR .

Biochemical Pathways

By blocking the mAChR, Revefenacin inhibits the bronchoconstrictive action of acetylcholine, leading to bronchodilation . This action primarily affects the cholinergic nervous system pathway, which is responsible for maintaining muscle tone in the airways . The downstream effect is a reduction in symptoms associated with respiratory diseases like COPD .

Pharmacokinetics

It is known that revefenacin is administered via inhalation, suggesting that it is rapidly absorbed into the pulmonary tissue

Result of Action

The primary result of Revefenacin’s action is bronchodilation . By blocking the mAChR, it prevents bronchoconstriction, reducing symptoms such as shortness of breath, cough, and sputum production in patients with COPD . This leads to improved lung function and quality of life for these patients .

未来方向

属性

IUPAC Name |

4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5/c14-12(17)8-3-5-15(6-4-8)10-2-1-9(13(18)19)7-11(10)16(20)21/h1-2,7-8H,3-6H2,(H2,14,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJFGIHHQKBXBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(3,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1317120.png)

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1317138.png)